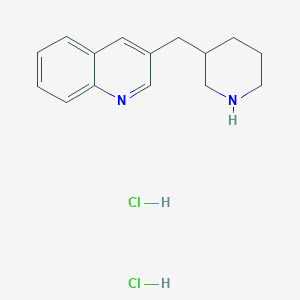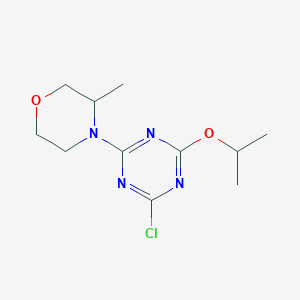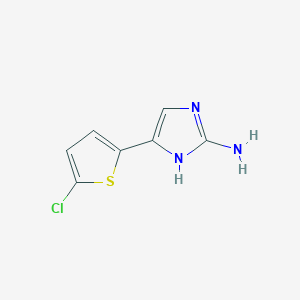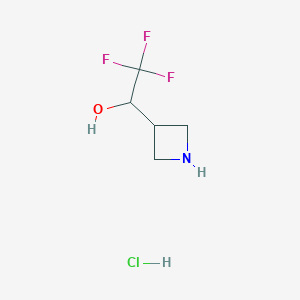
(3S)-2-oxoazetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2-oxoazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with a carboxylic acid and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-oxoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids using reagents like triphosgene or phosgene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-2-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(3S)-2-oxoazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for designing novel therapeutic agents.
Industry: It finds applications in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-2-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to fit into active sites of enzymes, thereby altering their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group but lacking the ketone functionality.
2-oxoazetidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the ring.
Uniqueness
(3S)-2-oxoazetidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H5NO3 |
|---|---|
Poids moléculaire |
115.09 g/mol |
Nom IUPAC |
(3S)-2-oxoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 |
Clé InChI |
TUKBZULTJRRCPE-REOHCLBHSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N1)C(=O)O |
SMILES canonique |
C1C(C(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B12272671.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B12272672.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B12272675.png)

![N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12272691.png)
![2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12272699.png)

![10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12272707.png)
![n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12272712.png)



